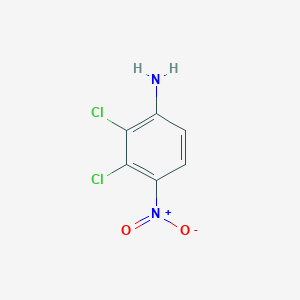

2,3-Dichloro-4-nitroaniline

Description

The exact mass of the compound this compound is 205.9649828 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHXXTUGYSFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388462 | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-14-2, 69951-03-7 | |

| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-4-nitroaniline: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2,3-dichloro-4-nitroaniline. While not a widely commercialized compound, its unique substitution pattern presents it as a valuable, albeit niche, building block in modern organic synthesis. This document provides an in-depth analysis of its properties, a robust synthesis strategy, potential applications derived from its structural features, and essential safety protocols.

Section 1: Core Profile and Physicochemical Properties

This compound, identified by the CAS Number 69951-03-7 , is an aromatic compound characterized by a benzene ring substituted with two adjacent chlorine atoms, an amino group, and a nitro group.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential utility as a precursor in multi-step syntheses.

The ortho-dichloro substitution creates significant steric hindrance and electronic effects, influencing the reactivity of the adjacent amino group and the aromatic ring itself. The nitro and amino groups, positioned para to each other, create a strong electronic push-pull system, which is a key feature for its potential use in the synthesis of dyes and electro-active materials.[1][3]

While extensive experimental data for this specific isomer is not widely published, its properties can be estimated from computational models and comparison with structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69951-03-7 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from isomers[4][5] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | Expected to have low solubility in water but higher solubility in organic solvents like DMSO, acetone, and ethanol.[6] | Inferred from isomers[4][6] |

| XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 71.8 Ų | [2] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the electrophilic nitration of 2,3-dichloroaniline.[1] The reaction conditions must be carefully controlled to achieve selective mono-nitration at the C4 position, which is activated by the amino group, and to prevent the formation of unwanted isomers or di-nitrated byproducts.

Mechanistic Rationale

The directing effects of the substituents on the 2,3-dichloroaniline ring are paramount. The amino group (-NH₂) is a powerful ortho-, para-director and activating group. The two chlorine atoms are deactivating but also ortho-, para-directing. The position para to the amino group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack. The nitration is typically performed in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

Representative Synthesis Protocol

Disclaimer: This protocol is a representative procedure based on standard chemical principles for nitration of anilines. It must be performed by trained personnel with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound from 2,3-dichloroaniline.

Materials:

-

2,3-dichloroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2,3-dichloroaniline (1.0 eq.) to pre-chilled concentrated sulfuric acid (3-4 volumes) while maintaining the temperature below 10°C in an ice-salt bath. Stir until all the aniline has dissolved to form the anilinium sulfate salt.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1 volume) in an ice bath.

-

Nitration: Cool the aniline solution to 0-5°C. Add the nitrating mixture dropwise from the dropping funnel over 30-60 minutes. The causality here is critical: slow, dropwise addition is essential to control the exotherm of the reaction and prevent over-nitration or degradation. The temperature must be rigorously maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic medium.

-

Neutralization and Isolation: The resulting yellow precipitate is isolated by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further washed with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

-

Purification: The crude solid is dried and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Synthetic Chemistry

While specific examples in the synthesis of commercial drugs are not prominent in public literature, the molecular architecture of this compound makes it a potentially valuable intermediate for creating complex molecules.[1][3] Its utility stems from the ability to selectively modify its three functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2,3-dichloro-1,4-diaminobenzene. This resulting vicinal diamine is a classic precursor for forming heterocyclic rings, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.

-

Modification of the Amino Group: The existing amino group can undergo a variety of reactions, including acylation, alkylation, or serve as a nucleophile in substitution reactions.

-

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions, allowing for extensive diversification of the aromatic core.

Potential Synthetic Transformations Diagram

Caption: Potential synthetic utility of this compound.

Section 4: Analytical Characterization and Quality Control

Table 2: Predicted/Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the two coupled aromatic protons. A broad singlet for the -NH₂ protons (shift is solvent dependent). |

| ¹³C NMR | Six distinct signals for the aromatic carbons. Shifts will be influenced by the strong electron-withdrawing and donating groups. A 13C NMR spectrum has been cited on PubChem but data is not available.[2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (approx. 1500-1550 and 1330-1370 cm⁻¹), C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ratio of approx. 9:6:1) would be definitive proof of the compound's elemental composition. |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, which will require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons if applicable.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

Section 5: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is widely available. The following information is based on the known hazards of structurally analogous compounds, such as other dichloroanilines and nitroanilines, which are classified as highly toxic.[7][8][9][10]

Potential Hazards:

-

Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[7][9]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][9]

-

Skin/Eye Irritation: Likely to be a skin and eye irritant.[1][8]

-

Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11]

Handling and Personal Protective Equipment (PPE):

-

Work exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate PPE at all times: a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and tightly sealed safety goggles or a face shield.

-

Avoid generating dust. Handle as a solution where possible.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or an area with restricted access.[7]

Disposal:

-

Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Section 6: Conclusion

This compound is a chemical intermediate whose value lies in its potential as a versatile building block for more complex molecules. While its applications are not yet widely documented, a thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables researchers to explore its utility in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and material science. Rigorous adherence to safety protocols is paramount when working with this and related compounds.

References

- 1. Buy this compound | 69951-03-7 [smolecule.com]

- 2. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Physico-chemical characteristics of 2,3-dichloro-4-nitroaniline

An In-Depth Technical Guide to the Physico-Chemical Characteristics of 2,3-Dichloro-4-nitroaniline

Introduction

As a foundational building block in synthetic organic chemistry, this compound (DCNA) presents a unique combination of functional groups that make it a valuable intermediate for researchers in drug development, agrochemical synthesis, and materials science.[1] Its benzene core is strategically substituted with two chlorine atoms, a nitro group, and an amino group, offering multiple reaction sites for constructing more complex molecules.[1]

This technical guide provides a comprehensive overview of the core physico-chemical characteristics of this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind its properties and provides field-proven, self-validating protocols for its synthesis and analysis. The aim is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to handle and utilize this compound effectively and safely.

Section 1: Molecular Identity and Structure

Correctly identifying a chemical compound is the bedrock of all subsequent research. The structural arrangement of this compound dictates its reactivity, physical properties, and spectroscopic behavior.

Caption: 2D structure of this compound.

Section 2: Core Physico-Chemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents, determining reaction temperatures, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Physical State | Solid, likely a yellow crystalline powder | Inferred from isomers[3][4] |

| XLogP3 | 2.3 | [2] |

| Melting Point | Data not readily available | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Poorly soluble in water; more soluble in organic solvents like ethanol, ether, and DMSO. | Inferred from isomers[3][4][5] |

Expert Insights on Physico-Chemical Data

-

Lipophilicity (XLogP3): The calculated value of 2.3 indicates that this compound is moderately lipophilic ("fat-loving").[2] For drug development professionals, a LogP value in this range often suggests a good potential for absorption and membrane permeability. However, it also flags a potential for non-specific binding and highlights the need for careful formulation to manage its poor aqueous solubility.

-

Solubility: The molecule's structure explains its solubility profile. The two chlorine atoms and the benzene ring create a significant nonpolar character, leading to poor solubility in water.[5] While the amino (-NH₂) and nitro (-NO₂) groups can participate in hydrogen bonding, their influence is insufficient to overcome the hydrophobicity of the rest of the molecule.[4] Researchers should prioritize organic solvents for reactions and analytical sample preparation.

-

Melting Point: The absence of a reported melting point in readily available literature suggests the compound may be less common than its isomers. An experimentally determined melting point would be a crucial first step in characterizing a newly synthesized batch, as a sharp melting range is a primary indicator of purity.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and structural integrity of a molecule. Each technique provides a unique piece of the structural puzzle.

-

UV-Visible (UV-Vis) Spectroscopy: The nitroaniline core is a strong chromophore. One would expect to see significant absorbance in the UV-Vis region (typically 300-400 nm) due to π-π* electronic transitions within the aromatic system, which is conjugated with both the electron-donating amino group and the electron-withdrawing nitro group. The exact λmax would be solvent-dependent.

-

Infrared (IR) Spectroscopy: An IR spectrum would provide clear evidence of the key functional groups. The expected characteristic absorption bands include:

-

~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

-

~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N=O stretching from the nitro group, respectively.

-

~800-600 cm⁻¹: C-Cl stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The aromatic region would show two distinct signals, each integrating to one proton. These would appear as doublets due to coupling with each other. The protons on the amino group would likely appear as a broad singlet.

-

¹³C NMR: A ¹³C NMR spectrum would show six distinct signals for the six unique carbon atoms in the aromatic ring, confirming the substitution pattern.[2] The chemical shifts would be influenced by the attached groups (Cl, NH₂, NO₂).

-

Section 4: Synthesis and Analytical Characterization

A reliable synthetic route and a robust analytical method to verify purity are paramount for any research application.

Part 4.1: Synthetic Pathway

The most direct synthesis involves the nitration of 2,3-dichloroaniline. The powerful electrophilic nitration is achieved using a combination of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[1]

References

- 1. Buy this compound | 69951-03-7 [smolecule.com]

- 2. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichloro-4-nitroaniline

An In-Depth Analysis for Chemical Research and Development Professionals

This guide provides a detailed exploration of the synthetic route to 2,3-dichloro-4-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the mechanistic principles governing the reaction, provide a robust experimental protocol, and discuss the critical parameters for ensuring a successful and high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry.

Strategic Overview: The Nitration of 2,3-Dichloroaniline

The conversion of 2,3-dichloroaniline to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction.[1][2] Specifically, it is a nitration reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The primary challenge in this synthesis is controlling the regioselectivity—directing the incoming electrophile to the desired position on a multi-substituted benzene ring.

The starting material, 2,3-dichloroaniline, possesses three substituents with competing electronic effects:

-

Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[3][4]

-

Chlorine Atoms (-Cl): These are deactivating via induction but are also ortho, para-directing due to resonance effects of their lone pairs.

The interplay of these effects dictates the position of nitration. The powerful activating and directing nature of the amino group is the dominant influence. The potential sites for substitution are C4 (para to -NH₂), C5 (meta to -NH₂), and C6 (ortho to -NH₂). The C4 position is electronically favored as it is para to the strongly directing amino group. The C6 position, while also activated (ortho), is subject to significant steric hindrance from the adjacent chlorine atom at C2, making it a less likely site of attack. Therefore, the synthesis selectively yields the 4-nitro isomer.

A critical consideration in the nitration of anilines is the reaction medium. In the presence of strong acids like sulfuric acid, the basic amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would lead to undesired byproducts.[5] To mitigate this, the reaction is typically carried out at low temperatures, which helps to control the equilibrium between the free amine and the anilinium ion, favoring the desired pathway.

Reaction Mechanism and Workflow

The nitration is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][6]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich aromatic ring of 2,3-dichloroaniline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |

| 2,3-Dichloroaniline | 162.02 | 8.1 g (0.05 mol) | Starting material[7] |

| Conc. Sulfuric Acid (98%) | 98.08 | 30 mL | Solvent and catalyst |

| Conc. Nitric Acid (70%) | 63.01 | 3.5 mL (~0.055 mol) | Nitrating agent |

| Crushed Ice | N/A | ~200 g | For quenching |

| Ethanol | N/A | As needed | Recrystallization solvent |

| Deionized Water | N/A | As needed | For washing |

Equipment:

-

100 mL and 250 mL Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Pasteur pipette or dropping funnel

-

Buchner funnel and filter flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Aniline Solution: In a 100 mL beaker equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid. Place the beaker in an ice bath and allow it to cool to below 5 °C.

-

While stirring, slowly and portion-wise add 8.1 g of 2,3-dichloroaniline to the cold sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C. Continue stirring in the ice bath until all the aniline has dissolved.

-

Preparation of the Nitrating Mixture: In a separate small flask, carefully add 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath. Caution: This mixing is exothermic.

-

Nitration Reaction: Using a Pasteur pipette or a dropping funnel, add the cold nitrating mixture dropwise to the stirred aniline solution. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C. A thick precipitate may form during the addition.[6][8]

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Quenching and Isolation: Slowly pour the reaction mixture onto approximately 200 g of crushed ice in a larger beaker with vigorous stirring. The product will precipitate as a yellow solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid on the filter paper thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them. The expected product, this compound, is a yellow solid.[9]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 24 |

| This compound | C₆H₄Cl₂N₂O₂ | 207.01 | 123-125 |

(Data sourced from PubChem CID 11844 and CID 3013998)[7][9]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the ring.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons.

-

IR Spectroscopy: Key absorption bands would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Cl stretching.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (207.01). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) will be a key confirmation of the structure.[10]

Safety and Handling

Chemical Hazards:

-

Concentrated Sulfuric and Nitric Acids: Extremely corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care in a chemical fume hood.

-

2,3-Dichloroaniline: Toxic by inhalation, ingestion, and skin absorption.[7]

-

This compound: Assumed to be toxic. Handle with appropriate precautions.

Operational Hazards:

-

The nitration reaction is highly exothermic . Strict temperature control is crucial to prevent the reaction from running away, which could lead to the formation of dangerous byproducts or an uncontrolled release of energy.

-

Always add acid to water (or in this case, the nitrating mixture to the substrate solution) slowly and with cooling.

Personal Protective Equipment (PPE):

-

Safety goggles, a lab coat, and acid-resistant gloves are mandatory at all times. All operations involving concentrated acids and the aniline starting material must be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound from 2,3-dichloroaniline is a classic example of regiocontrolled electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents and careful control over reaction conditions, particularly temperature, are paramount for achieving a high yield of the desired product while minimizing side reactions. The protocol described herein provides a reliable and reproducible method for the preparation of this valuable chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Molecular structure and formula of 2,3-Dichloro-4-nitroaniline

An In-depth Technical Guide to 2,3-Dichloro-4-nitroaniline

Abstract

This compound is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring an aniline core functionalized with two vicinal chlorine atoms and a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications, particularly in the development of pharmaceuticals and agrochemicals. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: Significance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is often defined by the number and nature of its functional groups. This compound (CAS No. 69951-03-7) stands out as a valuable chemical intermediate precisely for this reason.[1] The molecule incorporates an amino group, a powerful nucleophile and directing group; two chlorine atoms, which can act as leaving groups in nucleophilic aromatic substitution or be retained for their electronic and steric effects; and a nitro group, which is a strong electron-withdrawing group and can be readily reduced to an amine, offering another synthetic handle.

This combination of functionalities in a specific regioisomeric arrangement allows for a diverse range of chemical transformations. Consequently, this compound serves as a foundational building block in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and specialized dyes and pigments.[1][2] Its utility in creating complex therapeutic molecules underscores its importance in medicinal chemistry and process development.[1]

Molecular Structure and Chemical Identity

The structural integrity of a chemical intermediate is paramount for its successful application in multi-step syntheses.

The molecule consists of a benzene ring substituted at positions 1 through 4 with an amino (NH₂), a chloro (Cl), another chloro (Cl), and a nitro (NO₂) group, respectively. The ortho-dichloro arrangement, coupled with the para-nitro group relative to the amine, creates a unique electronic environment. The strong electron-withdrawing nature of the nitro group and chlorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The amino group, a strong activating group, can direct further electrophilic substitutions if not protonated.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Polar Surface Area | 71.8 Ų | [3] |

Note: Experimental data for properties like melting point and boiling point are not consistently available in public databases, reflecting the compound's status primarily as a synthetic intermediate rather than a final product.

Synthesis and Purification Protocol

The reliable synthesis of this compound is crucial for its application. The most common laboratory and industrial approach is the direct nitration of 2,3-dichloroaniline. This process leverages the directing effects of the substituents on the aniline ring.

Synthesis Workflow

The synthesis is a standard electrophilic aromatic substitution reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; its success is confirmed by the analytical characterization of the final product as described in Section 5.

-

Preparation of the Nitrating Mixture (Caution: Exothermic): In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 25 mL of concentrated nitric acid (HNO₃) to 75 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature below 10°C throughout the addition.

-

Causality: Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Keeping the temperature low is critical to prevent the formation of byproducts and ensure safety.

-

-

Dissolution of Starting Material: In a separate, larger reaction vessel, dissolve one molar equivalent of 2,3-dichloroaniline in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0°C and 5°C.

-

Causality: Dissolving the aniline in sulfuric acid protonates the amino group to form an anilinium ion. While this deactivates the ring, it prevents oxidation by the nitric acid. The nitration will occur on the small equilibrium concentration of the free amine.

-

-

Nitration Reaction: Slowly add the pre-chilled nitrating mixture dropwise to the stirred solution of 2,3-dichloroaniline. The temperature of the reaction mixture must be rigorously maintained below 10°C.

-

Causality: The amino group is a strong ortho-, para-director. The para-position is sterically unhindered and is therefore the major site of nitration. Careful temperature control is essential to maximize the yield of the desired 4-nitro isomer and prevent over-nitration.

-

-

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion. Then, very carefully and slowly, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Causality: Quenching on ice hydrolyzes any remaining reactive species and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

-

Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Causality: Washing removes residual acids. Recrystallization is a standard purification technique that separates the desired compound from soluble impurities and minor isomeric byproducts based on differences in solubility.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a definitive structural proof.

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum is expected to be simple. There will be a broad singlet for the two amine (-NH₂) protons. The aromatic region should show two doublets, corresponding to the two protons on the benzene ring, which are coupled to each other. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and chloro groups.

-

¹³C NMR (Carbon NMR): The spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will confirm the substitution pattern.

-

FT-IR (Infrared Spectroscopy): Key absorption bands are expected that confirm the presence of the principal functional groups.[4]

-

N-H stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

-

N-O stretching (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the nitro group.

-

C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.01 g/mol .[4] Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Applications in Research and Drug Development

This compound is not an end-product but a crucial starting point for more complex molecules. Its structural features are exploited in various synthetic strategies.

-

Pharmaceutical Intermediates: The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] The amine group can be diazotized and replaced (Sandmeyer reaction), or it can be acylated. The nitro group can be reduced to a second amine group, creating a diamine that is a key precursor for heterocyclic compounds like benzimidazoles or quinoxalines, which are common scaffolds in drug discovery.[5] Aromatic nitro compounds are integral to the synthesis of numerous drugs, and this specific aniline provides a uniquely substituted starting point.[6]

-

Agrochemical Development: The dichloro-nitro-aniline motif is found in some classes of fungicides and herbicides. This compound serves as a valuable starting material for developing new agrochemicals with potentially enhanced biological activity.[1]

-

Dye and Pigment Synthesis: The aniline structure is fundamental to the creation of azo dyes. The amine group can be diazotized and coupled with other aromatic systems to produce highly colored compounds for use as dyes and pigments.[1]

Safety and Handling

As with all nitroaromatic and halogenated compounds, proper safety protocols must be strictly followed.

-

Hazards: this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[7][8] It may cause skin and serious eye irritation.[7] Nitroaromatic compounds are often toxic and can have long-term health effects.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid creating dust. Use non-sparking tools.[9] Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[8]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its value is derived from the versatile combination of reactive sites within its molecular structure—an amine, a reducible nitro group, and two chlorine atoms on an aromatic core. This guide has detailed its fundamental properties, provided a robust and rationalized synthesis protocol, and outlined the necessary analytical procedures to validate its structure. For researchers in medicinal chemistry, agrochemicals, and material science, a thorough understanding of this building block opens avenues for the efficient and innovative synthesis of novel, high-value compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 69951-03-7 [smolecule.com]

- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility Profile of 2,3-Dichloro-4-nitroaniline in Organic Solvents

Foreword: Navigating the Solubility Landscape for Critical Intermediates

In the realm of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation. 2,3-Dichloro-4-nitroaniline, a key chemical intermediate, is no exception.[1][2] Its utility as a precursor in the synthesis of complex therapeutic agents and other high-value materials underscores the imperative for a thorough understanding of its behavior in various solvent systems.[1]

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility profile of this compound. While direct, comprehensive experimental solubility data for this specific isomer is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. By leveraging data from structurally analogous compounds, we will infer a probable solubility profile and present field-proven, step-by-step protocols for its precise experimental measurement and thermodynamic modeling. This document is structured not as a rigid template, but as a logical, causality-driven narrative to empower researchers in their own laboratory investigations.

The Molecular Architecture of this compound: A Precursor to Understanding its Solubility

This compound (C₆H₄Cl₂N₂O₂) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group (NO₂) at the 4 position, and an amino group (NH₂) at the 1 position.[2] Its molecular weight is approximately 207.01 g/mol .[2][3]

The solubility of this molecule is governed by the interplay of these functional groups and their influence on intermolecular forces:

-

The Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

-

The Nitro and Amino Groups: These polar groups are capable of hydrogen bonding (the amino group as a donor, the nitro group as an acceptor) and dipole-dipole interactions.

-

The Chlorine Atoms: These electronegative substituents contribute to the molecule's overall polarity and can engage in halogen bonding.

The asymmetry of the substitution pattern in this compound, compared to its more studied isomer 2,6-Dichloro-4-nitroaniline, is expected to influence its crystal lattice energy and, consequently, its solubility.

Inferred Solubility Profile: Learning from Structural Analogs

In the absence of direct experimental data for this compound, we can draw valuable inferences from the solubility studies of its isomers and other related nitroanilines. Studies on 2,6-dichloro-4-nitroaniline, 2-chloro-5-nitroaniline, and 4-chloro-2-nitroaniline reveal consistent trends that are likely to be mirrored by our target compound.[4][5][6]

Key Inferences:

-

Temperature Dependence: The solubility of these nitroaniline derivatives universally increases with rising temperature in all tested organic solvents.[4][5][6] This endothermic nature of dissolution is a critical factor for crystallization and purification processes.

-

Solvent Polarity and Hydrogen Bonding: Solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents. Solvents capable of hydrogen bonding with the amino and nitro groups are expected to be particularly effective.

-

Predicted Solubility Order: Based on data for analogous compounds, the mole fraction solubility of this compound is anticipated to follow a general trend.[4][5][6][7]

Table 1: Experimentally Determined Mole Fraction Solubility (x) of 2,6-Dichloro-4-nitroaniline at Various Temperatures in Select Solvents. [4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetonitrile | Ethyl Acetate | 1,4-Dioxane |

| 278.15 | 0.00078 | 0.00109 | 0.00135 | 0.00096 | 0.00398 | 0.00589 | 0.00764 |

| 283.15 | 0.00099 | 0.00138 | 0.00171 | 0.00121 | 0.00492 | 0.00729 | 0.00946 |

| 288.15 | 0.00125 | 0.00174 | 0.00215 | 0.00152 | 0.00609 | 0.00902 | 0.01171 |

| 293.15 | 0.00157 | 0.00219 | 0.00270 | 0.00191 | 0.00754 | 0.01116 | 0.01450 |

| 298.15 | 0.00196 | 0.00274 | 0.00338 | 0.00239 | 0.00932 | 0.01381 | 0.01795 |

| 303.15 | 0.00244 | 0.00342 | 0.00422 | 0.00298 | 0.01149 | 0.01708 | 0.02222 |

| 308.15 | 0.00302 | 0.00424 | 0.00524 | 0.00370 | 0.01413 | 0.02112 | 0.02749 |

| 313.15 | 0.00373 | 0.00524 | 0.00649 | 0.00458 | 0.01735 | 0.02611 | 0.03399 |

| 318.15 | 0.00459 | 0.00646 | 0.00801 | 0.00566 | 0.02127 | 0.03214 | 0.04199 |

| 323.15 | 0.00565 | 0.00795 | 0.00987 | 0.00698 | 0.02604 | 0.03945 | 0.05179 |

This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive and reliable solubility data, a standardized experimental protocol is paramount. The isothermal saturation (or shake-flask) method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][8]

Principle of the Isothermal Saturation Method

The core principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the supernatant liquid is then determined analytically.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of glass vials with screw caps. The excess solid is crucial to ensure equilibrium with the solid phase.

-

Add a known volume or mass of the selected high-purity organic solvent to each respective vial.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is critical as solubility is highly temperature-dependent.

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary kinetic studies can determine the minimum time required to reach equilibrium.

Step 2: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2-4 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette (to match the equilibrium temperature) fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of solid particles.

-

Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the mass of the solution.

-

Dilute the solution with a suitable mobile phase or solvent to a concentration within the linear range of the chosen analytical method.

Step 3: Quantification

-

Analyze the diluted solutions using a calibrated analytical instrument to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly sensitive and selective method for this purpose.[7][9]

-

Prepare a calibration curve using standard solutions of known concentrations of purified this compound.

-

The mole fraction solubility (x) can then be calculated from the determined concentration and the masses of the solute and solvent.

Visualizing the Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 69951-03-7 [smolecule.com]

- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-Dichloro-4-nitroaniline. In the absence of direct experimental data for this specific compound, this guide synthesizes established principles of thermal analysis and the known behavior of substituted nitroaromatic compounds to present a scientifically grounded assessment. It details the requisite experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to rigorously evaluate its thermal properties. Furthermore, a plausible decomposition pathway is proposed, and critical safety considerations for handling this energetic molecule are discussed. This document is intended to serve as a vital resource for researchers in process development, safety assessment, and drug discovery, enabling informed decision-making and ensuring safe handling and utilization of this compound.

Introduction: The Imperative of Thermal Stability in Chemical Development

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. As with any energetic material, a thorough understanding of its thermal stability is paramount to ensure safe handling, storage, and processing.[1] Uncontrolled thermal decomposition can lead to runaway reactions, posing significant risks of fire, explosion, and the release of toxic byproducts.[2] This guide provides a framework for assessing the thermal hazards associated with this compound, offering insights into its likely decomposition behavior based on the well-documented chemistry of related nitroaromatic compounds.

The presence of the nitro group (-NO2) imparts energetic properties to the molecule, while the chloro (-Cl) and amino (-NH2) substituents are known to influence the overall thermal stability. The interplay of these functional groups dictates the onset temperature of decomposition, the rate of energy release, and the nature of the decomposition products. A comprehensive thermal hazard assessment, therefore, involves not only determining the decomposition temperature but also characterizing the kinetics and thermodynamics of the decomposition process.

This guide is structured to provide both theoretical grounding and practical methodologies for such an assessment. It is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated, fostering a deeper understanding of the principles of thermal analysis.

Theoretical Framework: Decomposition of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that typically initiates with the homolytic cleavage of the C-NO2 bond.[1] The stability of this bond is a primary determinant of the compound's overall thermal stability. The energy required for this initial bond scission is influenced by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups, such as additional nitro groups, tend to destabilize the molecule and lower the decomposition temperature. Conversely, electron-donating groups can have a stabilizing effect.

In the case of this compound, the presence of two chlorine atoms, which are electron-withdrawing, and an amino group, which is electron-donating, creates a nuanced electronic environment. The relative positions of these substituents are also critical in determining their influence on the C-NO2 bond strength and potential intramolecular reactions that can precede or accompany decomposition.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of a compound is essential before undertaking any thermal analysis. The following table summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 207.01 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid (inferred) | General knowledge of nitroanilines |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (inferred) | General knowledge of similar compounds |

Experimental Protocols for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a complete picture of a compound's behavior under thermal stress.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for assessing the thermal stability of this compound.

Caption: Experimental workflow for thermal hazard assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residues.[3]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.[4]

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The temperatures at which the rate of mass loss is maximum (Tpeak) are determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and exothermic or endothermic decomposition, and to quantify the enthalpy changes associated with these events.[5]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Melting Point Determination: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min.

-

Decomposition Analysis: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min. As with TGA, employing multiple heating rates is necessary for kinetic studies.[4]

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The onset temperature of decomposition is determined from the start of the exothermic peak, and the heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time-temperature-pressure profile of an exothermic reaction under conditions where no heat is exchanged with the surroundings. This "worst-case scenario" data is critical for assessing the potential for a thermal runaway.[6][7]

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known mass of this compound is loaded into a spherical titanium or Hastelloy bomb. The choice of material should be based on chemical compatibility.

-

Experimental Mode: The instrument is typically operated in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium, and then a search for any self-heating.

-

Detection Threshold: A typical self-heating rate detection threshold is 0.02 °C/min.

-

Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of self-accelerating decomposition, the time to maximum rate, and the adiabatic temperature rise. This information is crucial for pressure relief system design and defining safe operating limits.

Inferred Thermal Behavior and Decomposition Data

While specific experimental data for this compound is not publicly available, we can infer its likely thermal behavior based on the analysis of similar nitroaromatic compounds. The following table presents a plausible range of thermal stability parameters.

| Parameter | Inferred Value/Range | Method |

| Melting Point (Tm) | 140 - 160 °C | DSC |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA/DSC |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | TGA (DTG)/DSC |

| Heat of Decomposition (ΔHd) | -200 to -400 kJ/mol | DSC |

| Mass Loss at 600 °C | > 95% | TGA |

Discussion:

The presence of the nitro group suggests that this compound will exhibit a significant exothermic decomposition. The onset temperature is likely to be in the range of 200-250 °C, which is typical for many nitroaromatic compounds.[1] The two chlorine atoms, being electron-withdrawing, are expected to have a destabilizing effect on the aromatic ring, potentially lowering the decomposition temperature compared to unsubstituted 4-nitroaniline. However, the electron-donating amino group may partially counteract this effect. The decomposition is expected to be highly energetic, as indicated by the inferred heat of decomposition. The high mass loss observed in TGA would be due to the formation of volatile decomposition products.

Proposed Decomposition Pathway

Based on the established mechanisms for the decomposition of nitroaromatic compounds, a plausible decomposition pathway for this compound is proposed below. The initial step is the homolytic cleavage of the C-NO2 bond, followed by a cascade of radical reactions.

Caption: Proposed decomposition pathway for this compound.

The initial homolysis of the C-NO2 bond generates a highly reactive phenyl radical and nitrogen dioxide. These radicals can then undergo a variety of secondary reactions, including polymerization to form a solid, char-like residue, and fragmentation to produce smaller volatile molecules such as hydrogen chloride, various nitrogen oxides, carbon monoxide, and carbon dioxide. The presence of chlorine atoms in the molecule makes the formation of HCl a highly probable event.

Kinetic Analysis

To quantify the decomposition kinetics, model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, can be applied to the non-isothermal TGA or DSC data obtained at multiple heating rates.[4][8] These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion, providing insights into the complexity of the decomposition process. A constant activation energy across the conversion range suggests a single-step decomposition, while a variable activation energy indicates a multi-step process.

Safety Considerations and Handling

Given the energetic nature of this compound, strict safety protocols must be followed during its handling and use.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Avoid contact with incompatible materials such as strong oxidizing agents and reducing agents.

-

Scale-up: When scaling up reactions involving this compound, a thorough thermal hazard assessment, including ARC studies, is essential to understand and mitigate the risks of a runaway reaction.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide provides a comprehensive, albeit inferred, assessment of the thermal stability and decomposition of this compound. By synthesizing knowledge from the broader class of nitroaromatic compounds and outlining rigorous experimental protocols, this document serves as a critical resource for ensuring the safe handling and application of this energetic molecule. The proposed methodologies for TGA, DSC, and ARC analysis, along with the inferred decomposition pathway and safety recommendations, provide a solid foundation for researchers and chemical professionals. It is strongly recommended that the experimental protocols detailed herein be performed to obtain definitive data for this compound to validate and refine the understanding presented in this guide.

References

- 1. icheme.org [icheme.org]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. mdpi.com [mdpi.com]

- 5. s4science.at [s4science.at]

- 6. belmontscientific.com [belmontscientific.com]

- 7. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 8. scilit.com [scilit.com]

- 9. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3-Dichloro-4-nitroaniline

This guide provides an in-depth examination of the health and safety considerations paramount for the handling of 2,3-Dichloro-4-nitroaniline (DCNA). Intended for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety protocols. Instead, it delves into the rationale behind these recommendations, fostering a culture of informed caution and proactive risk mitigation. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of the materials in use is not merely a regulatory requirement but a cornerstone of scientific integrity and personnel well-being.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, dictating appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| Chemical Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Appearance | Assumed to be a yellow solid, similar to related isomers. | [3][4] |

| Melting Point | Data not available. For comparison, 2,6-isomer melts at 191 °C. | [5] |

| Boiling Point | Data not available. For comparison, 2,6-isomer boils at 130 °C at 2 torr. | [5] |

| Solubility in Water | Data not available. For comparison, 2,6-isomer is 6.3 mg/L. | [5] |

| Density | 1.624 g/cm³ (for 2,6-isomer) | [5][6] |

The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through the inhalation of dust particles or direct skin contact. Its presumed low aqueous solubility has implications for decontamination procedures and environmental fate.

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, this compound should be considered a hazardous substance.[4][7] The presence of nitro and chloro functional groups on an aniline backbone suggests several potential toxicological endpoints.

Anticipated Hazards:

-

Acute Toxicity: Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] It is therefore prudent to assume a similar or greater level of acute toxicity for the 2,3-isomer.

-

Skin and Eye Irritation: Dichloroaniline derivatives are known to be skin and eye irritants.[3][10] Prolonged or repeated skin contact may lead to dermatitis.

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[10]

-

Specific Target Organ Toxicity (STOT): Some nitroanilines may cause damage to organs through prolonged or repeated exposure.[7][8] The primary target organs are often the blood (methemoglobinemia), liver, and kidneys.

-

Aquatic Toxicity: Many chlorinated nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[6]

Logical Framework for Risk Mitigation

The following diagram illustrates the hierarchical approach to controlling exposure to this compound. This framework prioritizes the most effective and reliable control measures.

Section 3: Safe Handling and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safe handling is required, with a strong emphasis on robust engineering controls to minimize the potential for exposure.

Experimental Workflow for Safe Handling:

Detailed Protocol for Handling:

-

Pre-Handling Assessment and Preparation:

-

Conduct a thorough review of the Safety Data Sheets for 2,6-Dichloro-4-nitroaniline and 4-nitroaniline.[8][10]

-

Ensure a certified chemical fume hood is in proper working order.[11]

-

Verify the immediate availability of a safety shower and eyewash station.[10][11]

-

Assemble all necessary personal protective equipment (see Section 4).

-

-

Handling Procedures:

-

All manipulations of solid this compound, including weighing and transferring, must be conducted within a chemical fume hood to control airborne dust.[12][13]

-

Use non-sparking tools to prevent ignition sources.[6]

-

Keep containers of the material tightly closed when not in use to minimize the release of dust.[3][7]

-

Avoid the formation of dust and aerosols during handling.[6]

-

-

Storage:

Section 4: Personal Protective Equipment (PPE)

Engineering controls are the primary means of protection; however, appropriate PPE is a mandatory secondary measure to prevent exposure.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield.[6][10][11] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8] | Prevents dermal absorption, a likely route of exposure. Inspect gloves for any signs of degradation or puncture before use. |

| Body | Laboratory coat or chemical-resistant apron.[3][4] | Protects personal clothing from contamination. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][14] | Required when engineering controls are not sufficient or during a large spill. The use of a respirator must be in accordance with a comprehensive respiratory protection program. |

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air.[3][10][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][12]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse mouth with water.[3][6] Do NOT induce vomiting. Seek immediate medical attention.[15]

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.

-

Contain: Wearing appropriate PPE, carefully cover the spill with an inert absorbent material such as sand or vermiculite.[11]

-

Collect: Gently sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[3][9][12] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][10]

Fire-Fighting Measures:

-

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[10]

Conclusion

The safe handling of this compound demands a proactive and informed approach to risk management. While a complete toxicological profile is not yet established, the available data on structurally related compounds provides a strong basis for implementing stringent safety protocols. By adhering to the principles of the risk mitigation hierarchy, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a manner that ensures both personal safety and the integrity of their scientific endeavors. Continuous vigilance and a commitment to a robust safety culture are the essential catalysts for innovation in the presence of the unknown.

References

- 1. Buy this compound | 69951-03-7 [smolecule.com]

- 2. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. geneseo.edu [geneseo.edu]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,3-Dichloro-4-nitroaniline for Advanced Research

For Immediate Release

This document provides an in-depth technical overview of 2,3-Dichloro-4-nitroaniline, a substituted aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. This guide, structured to deliver field-proven insights, will cover its fundamental chemical identity, physicochemical properties, synthesis protocols, and potential applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of scientific research. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is This compound [1][2]. This nomenclature precisely describes the molecular structure: a benzene ring substituted with an aniline (amino group), two chlorine atoms at the 2 and 3 positions, and a nitro group at the 4 position.

For practical laboratory and procurement purposes, a variety of synonyms and registry numbers are used to identify this compound. It is crucial for researchers to be familiar with these to ensure the correct substance is being sourced and utilized.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 69951-03-7 | [1][3][4][5] |

| Systematic Name | Benzenamine, 2,3-dichloro-4-nitro- | [2] |

| Other Synonyms | Dichloro-4-nitroaniline | [2] |

| PubChem CID | 3013998 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of this compound is fundamental to its application in experimental design, particularly in dissolution, formulation, and reaction kinetics. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents on the benzene ring imparts a unique set of characteristics.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Appearance | Data not widely available, likely a solid | |

| Melting Point | Data not widely available | |

| Boiling Point | Data not widely available | |

| Solubility | Data not widely available |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and prevent the formation of byproducts. A plausible synthetic route begins with the nitration of 2,3-dichloroaniline.